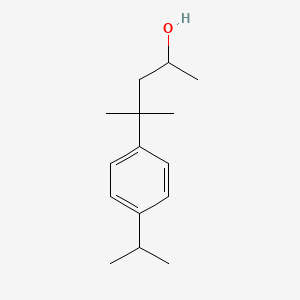

4-(p-Cumenyl)-4-methylpentan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93963-35-0 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4-methyl-4-(4-propan-2-ylphenyl)pentan-2-ol |

InChI |

InChI=1S/C15H24O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h6-9,11-12,16H,10H2,1-5H3 |

InChI Key |

FBICAHFVMKPFJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 4 P Cumenyl 4 Methylpentan 2 Ol

Advanced Methodologies for the Chemical Compound's Synthesis

The construction of 4-(p-cumenyl)-4-methylpentan-2-ol, a molecule characterized by a substituted aromatic ring and a secondary alcohol functional group, can be envisioned through several strategic disconnections in retrosynthetic analysis. These approaches lead to plausible multi-step synthetic pathways.

Retrosynthetic Analysis and Key Precursor Identification

A primary retrosynthetic disconnection of the target molecule, this compound, involves breaking the carbon-carbon bond formed during a Grignard reaction. This leads to two key precursors: a Grignard reagent derived from a cume-based halide and a suitable ketone.

Retrosynthetic Pathway A: Grignard Reaction

Figure 1: Retrosynthetic analysis of this compound via a Grignard reaction approach.

Figure 1: Retrosynthetic analysis of this compound via a Grignard reaction approach.In this pathway, the target molecule (1) is disconnected at the C4-C5 bond, leading to the p-cumenyl Grignard reagent (2) and 3-methyl-2-pentanone (B1360105) (3). The p-cumenyl Grignard reagent can be prepared from p-bromocumene (4), which in turn is accessible from cumene (B47948) (5).

Another viable retrosynthetic approach is through a Friedel-Crafts alkylation reaction, which would involve the alkylation of cumene with a suitable electrophile.

Retrosynthetic Pathway B: Friedel-Crafts Alkylation

Figure 2: Retrosynthetic analysis of this compound via a Friedel-Crafts alkylation approach.

Figure 2: Retrosynthetic analysis of this compound via a Friedel-Crafts alkylation approach.This disconnection at the aromatic ring suggests that cumene (5) could be alkylated with a species like 4-methyl-4-penten-2-ol (B1580817) (6) or a related electrophile under acidic conditions.

Multi-step Organic Synthesis Techniques and Optimization

Based on the retrosynthetic analysis, a multi-step synthesis can be proposed. The Grignard pathway is often reliable for the formation of tertiary and sterically hindered secondary alcohols.

The synthesis would commence with the preparation of the p-cumenyl Grignard reagent from p-bromocumene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Subsequently, the dropwise addition of 3-methyl-2-pentanone to the Grignard reagent at low temperatures, followed by an aqueous workup, would yield the desired this compound.

Optimization of this synthesis would involve careful control of reaction conditions to maximize the yield and minimize side products. Key parameters for optimization are presented in the table below.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for the formation and stability of the Grignard reagent. |

| Temperature | 0 °C to -78 °C during ketone addition | Controls the reactivity of the Grignard reagent and minimizes side reactions such as enolization of the ketone. |

| Reagent Purity | High purity of p-bromocumene and 3-methyl-2-pentanone | Impurities, especially water or other protic sources, will quench the Grignard reagent. |

| Addition Rate | Slow, dropwise addition of the ketone | Maintains a low concentration of the ketone, which can help to prevent side reactions. |

| Workup | Saturated aqueous ammonium (B1175870) chloride solution | Provides a mild acidic workup to protonate the alkoxide and quench any remaining Grignard reagent. |

Table 1: Proposed Optimization Parameters for the Grignard Synthesis of this compound.

The Friedel-Crafts approach would likely involve reacting cumene with an unsaturated alcohol or halide in the presence of a Lewis acid catalyst. However, this method can be prone to issues of regioselectivity and carbocation rearrangements, potentially leading to a mixture of products.

Stereoselective Synthesis Approaches for this compound Isomers

The target molecule contains a stereocenter at the C2 position, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The synthesis described above would produce a racemic mixture. The stereoselective synthesis of one enantiomer could be achieved through several methods.

One approach involves the asymmetric reduction of the corresponding ketone, 4-(p-cumenyl)-4-methyl-2-pentanone. This ketone could be synthesized by the oxidation of the racemic alcohol. The use of chiral reducing agents, such as those derived from chiral boranes or catalytic asymmetric hydrogenation, could then provide one enantiomer in excess.

| Method | Chiral Reagent/Catalyst | Expected Outcome |

| Asymmetric Reduction | (R)- or (S)-CBS reagent (Corey-Bakshi-Shibata) | Enantioselective reduction of the ketone to the corresponding (S)- or (R)-alcohol. |

| Catalytic Asymmetric Hydrogenation | Ru- or Rh-based chiral phosphine (B1218219) catalysts (e.g., BINAP) | Enantioselective hydrogenation of the ketone. |

| Chiral Resolution | Formation of diastereomeric esters with a chiral acid, followed by separation and hydrolysis. | Separation of the enantiomers from the racemic mixture. |

Table 2: Potential Stereoselective Synthesis Approaches.

Academic Investigations into the Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily dictated by the secondary alcohol functional group. Academic studies would likely focus on transformations of this group, such as esterification, etherification, oxidation, and reduction of the corresponding ketone.

Esterification and Etherification Studies

Esterification of the sterically hindered secondary alcohol in this compound would likely require forcing conditions or the use of highly reactive acylating agents.

Esterification:

The reaction with a carboxylic acid under Fischer esterification conditions (acid catalyst and heat) would likely be slow and low-yielding due to steric hindrance. More effective methods would involve the use of acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid.

| Acylating Agent | Catalyst/Base | Plausible Reaction Conditions |

| Acetic Anhydride (B1165640) | Pyridine or DMAP (4-Dimethylaminopyridine) | Room temperature to gentle heating. |

| Benzoyl Chloride | Triethylamine in Dichloromethane | 0 °C to room temperature. |

Table 3: Proposed Esterification Conditions.

Etherification:

The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, could be employed. Due to the steric bulk around the hydroxyl group, a strong base such as sodium hydride (NaH) would likely be necessary to form the alkoxide.

Oxidation and Reduction Transformations

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(p-cumenyl)-4-methyl-2-pentanone. A variety of oxidizing agents can be used, with the choice often depending on the desired selectivity and reaction conditions.

Oxidation:

Common oxidizing agents for secondary alcohols include chromate-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). organic-chemistry.orgdoubtnut.com Milder, more modern methods might also be applicable.

| Oxidizing Agent | Typical Solvent | Key Features |

| PCC (Pyridinium Chlorochromate) | Dichloromethane (DCM) | Mild, allows for the oxidation to the ketone without over-oxidation. |

| Swern Oxidation | Dichloromethane (DCM) at low temperatures (-78 °C) | Avoids the use of heavy metals and is generally high-yielding. |

| Dess-Martin Periodinane | Dichloromethane (DCM) | A mild and selective modern oxidizing agent. |

Table 4: Potential Oxidation Reagents.

Reduction:

The ketone, 4-(p-cumenyl)-4-methyl-2-pentanone, can be reduced back to the secondary alcohol. This transformation is typically achieved with high efficiency using metal hydride reagents.

The reduction of the ketone would regenerate the racemic alcohol. As mentioned in section 2.1.3, the use of chiral reducing agents would be a key strategy for accessing enantiomerically enriched forms of this compound.

Functional Group Interconversion and Rearrangement Reactions

The chemical reactivity of this compound is largely dictated by the presence of its secondary alcohol functional group. This hydroxyl moiety serves as a key site for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. Additionally, the structural framework of the molecule, featuring a bulky quaternary carbon adjacent to the alcohol-bearing carbon, creates the potential for interesting rearrangement reactions under specific conditions. While detailed research findings on the specific reactions of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of organic chemistry and the observed reactions of structurally similar alcohols.

Functional Group Interconversions

The conversion of the hydroxyl group into other functional groups is a fundamental strategy in organic synthesis to modify the properties and reactivity of a molecule. Key interconversions applicable to this compound include oxidation, esterification, and conversion to alkyl halides.

Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 4-(p-cumenyl)-4-methylpentan-2-one. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Common reagents for this purpose include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Moffat oxidation conditions. These reagents are known for their mildness and selectivity in oxidizing secondary alcohols to ketones without significant side reactions.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acid chloride or anhydride) leads to the formation of an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method for this transformation. Alternatively, for more sensitive substrates or to achieve higher yields, the use of an acid chloride or anhydride with a base catalyst (e.g., pyridine or triethylamine) is often preferred. These ester derivatives can have applications in various fields, including as fragrances or as intermediates for further chemical modifications.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, or I) to produce the corresponding alkyl halide. This is a crucial transformation as alkyl halides are versatile intermediates in nucleophilic substitution and elimination reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for the conversion to alkyl chlorides and bromides, respectively. These reactions typically proceed with inversion of stereochemistry at the chiral center.

The following table summarizes the expected functional group interconversion reactions for this compound based on established chemical principles.

| Reaction Type | Reactant | Reagents and Conditions | Expected Product |

| Oxidation | This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 4-(p-Cumenyl)-4-methylpentan-2-one |

| Esterification | This compound | Acetic anhydride, Pyridine | 4-(p-Cumenyl)-4-methylpentan-2-yl acetate |

| Halogenation | This compound | Thionyl chloride (SOCl₂) | 2-Chloro-4-(p-cumenyl)-4-methylpentane |

Rearrangement Reactions

The structural features of this compound, specifically the presence of a secondary alcohol adjacent to a quaternary carbon, make it susceptible to carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement.

Under acidic conditions, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, leading to the formation of a secondary carbocation at the C2 position. This secondary carbocation can then undergo a 1,2-hydride shift or a 1,2-alkyl (methyl) or 1,2-aryl (p-cumenyl) shift to form a more stable tertiary carbocation. The migration of a methyl group from the C4 to the C3 position, for instance, would result in a more stable tertiary carbocation, which could then be trapped by a nucleophile or lose a proton to form an alkene.

The dehydration of this compound in the presence of a strong acid like sulfuric acid or phosphoric acid is expected to yield a mixture of isomeric alkenes. The relative proportions of these alkenes would be governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.

The potential rearrangement and elimination products are outlined in the table below.

| Reaction Type | Reactant | Reagents and Conditions | Potential Products |

| Dehydration/Rearrangement | This compound | Conc. H₂SO₄, Heat | 4-(p-Cumenyl)-4-methyl-1-pentene, 4-(p-Cumenyl)-4-methyl-2-pentene (E/Z isomers), and potentially rearranged alkene isomers |

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 P Cumenyl 4 Methylpentan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For 4-(p-Cumenyl)-4-methylpentan-2-ol, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the p-cumenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, likely as two doublets due to the para-substitution pattern. The isopropyl group attached to the benzene (B151609) ring would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. The protons of the pentanol (B124592) chain would also show characteristic signals. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, its chemical shift influenced by hydrogen bonding. The methylene (B1212753) protons would present as a complex multiplet, and the various methyl groups would each give rise to distinct singlets or doublets in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The aromatic carbons would be found in the range of 120-150 ppm. The carbon atom of the tertiary alcohol (C-OH) would be expected in the 65-85 ppm range. The remaining aliphatic carbons, including those of the isopropyl and methyl groups, would appear at higher field strengths.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.1 - 7.4 | m |

| Isopropyl CH | 2.8 - 3.0 | septet |

| CH-OH | 3.7 - 4.0 | m |

| CH₂ | 1.5 - 1.8 | m |

| Isopropyl CH₃ | 1.2 - 1.3 | d |

| C(CH₃)₂ | 1.1 - 1.2 | s |

| CH(OH)CH₃ | 1.0 - 1.1 | d |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 145 - 150 |

| Aromatic CH | 125 - 130 |

| C-OH | 70 - 75 |

| C(CH₃)₂ | 45 - 50 |

| Isopropyl CH | 33 - 38 |

| CH₂ | 40 - 45 |

| Methyl Carbons | 20 - 30 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (molar mass: 220.35 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 220. guidechem.com

Electron ionization (EI) would likely lead to a series of characteristic fragment ions. A prominent fragmentation pathway would be the loss of a water molecule from the alcohol, resulting in an [M-H₂O]⁺ ion at m/z 202. Another common fragmentation would be the cleavage of the C-C bond adjacent to the oxygen atom. The loss of a methyl group would produce an ion at m/z 205, while the loss of an isopropyl group would lead to an ion at m/z 177. Cleavage of the bond between the tertiary carbon and the methylene group would result in a stable benzylic carbocation containing the cumenyl group. The p-cumenyl moiety itself can give rise to a fragment at m/z 133. PubChem provides predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in ion mobility-mass spectrometry. uni.lu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 220 | [M]⁺ |

| 205 | [M-CH₃]⁺ |

| 202 | [M-H₂O]⁺ |

| 177 | [M-C₃H₇]⁺ |

| 133 | [C₁₀H₁₃]⁺ (p-cumenyl fragment) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear between 2850 and 3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol would likely be found in the range of 1100-1200 cm⁻¹.

The Raman spectrum would provide complementary information. The aromatic ring stretching vibrations are typically strong in Raman spectra, expected around 1600 cm⁻¹. The symmetric breathing mode of the benzene ring would also be a characteristic Raman band. The C-H stretching and bending vibrations would also be visible.

Expected Vibrational Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch (tertiary alcohol) | 1100-1200 | Medium |

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The primary chromophore in this compound is the p-substituted benzene ring.

This aromatic system is expected to exhibit characteristic π → π* transitions. Typically, benzene and its simple alkyl derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The substitution on the benzene ring in this compound would likely cause a slight red shift (bathochromic shift) of these absorption maxima. The alcohol functional group itself does not absorb significantly in the standard UV-Vis range.

Predicted UV-Vis Absorption for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) |

| π → π* (E2-band) | ~210 - 220 |

| π → π* (B-band) | ~260 - 270 |

Development of Advanced Chromatographic Methods for Separation and Quantification

Advanced chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be essential for the separation and quantification of this compound from complex mixtures.

Given its volatility and thermal stability, GC would be a suitable method for its analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide good separation. Flame Ionization Detection (FID) would offer high sensitivity for quantification, while coupling GC with Mass Spectrometry (GC-MS) would provide definitive identification based on the retention time and mass spectrum.

For non-volatile matrices or for preparative scale separation, HPLC would be the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a good starting point for method development. Detection could be achieved using a UV detector set to one of the absorption maxima of the p-cumenyl chromophore.

Hypothetical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | DB-5 (30 m x 0.25 mm x 0.25 µm) | Helium | FID or MS |

| HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV at ~215 nm |

Mechanistic Studies and Catalytic Chemistry of 4 P Cumenyl 4 Methylpentan 2 Ol

Investigation of Reaction Mechanisms Involving 4-(p-Cumenyl)-4-methylpentan-2-ol

Acid-Catalyzed Dehydration and Skeletal Rearrangement Mechanisms

The acid-catalyzed dehydration of alcohols is a classic organic transformation that typically proceeds through an E1 or E2 elimination mechanism. edubirdie.com For a secondary alcohol like 4-methylpentan-2-ol, the reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid, to form a good leaving group, water. edubirdie.comyoutube.com The subsequent loss of a water molecule generates a carbocation intermediate. edubirdie.comchemguide.co.uk This carbocation can then lose a proton from an adjacent carbon to form an alkene. chemguide.co.ukpearson.com

In the case of more complex alcohols, the possibility of forming multiple alkene products exists, and skeletal rearrangements of the carbocation intermediate can occur to form more stable carbocations. chemguide.co.ukyoutube.com For instance, the dehydration of 4-methyl-2-pentanol (B46003) can yield several different methylpentenes, some of which are the result of carbocation rearrangements. chegg.com

Drawing parallels from these studies, the acid-catalyzed dehydration of this compound would be expected to proceed via an E1 mechanism due to the stability of the potential tertiary carbocation that would form upon loss of water. The reaction would involve the following steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, making it a better leaving group.

Formation of a carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation.

Deprotonation and alkene formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding an alkene.

Given the structure of this compound, multiple alkene isomers could be formed depending on which proton is removed. Furthermore, the bulky p-cumenyl group might sterically hinder certain reaction pathways or influence the stability of the resulting alkenes. Skeletal rearrangements, while less likely for an already tertiary carbocation, cannot be entirely ruled out under forcing reaction conditions.

Mechanisms of Oxidation and Reduction Reactions

The oxidation of secondary alcohols, such as the structural analog 4-methylpentan-2-ol, typically yields ketones. For instance, the dehydrogenation of 4-methylpentan-2-ol over certain catalysts can produce 4-methylpentan-2-one. rsc.org Similarly, the oxidation of this compound would be expected to yield the corresponding ketone, 4-(p-cumenyl)-4-methylpentan-2-one. The mechanism of this oxidation would depend on the oxidizing agent used. Common laboratory oxidizing agents for secondary alcohols include chromates, permanganates, and Swern or Dess-Martin periodinane oxidations.

The reduction of the carbonyl group in the corresponding ketone, 4-(p-cumenyl)-4-methylpentan-2-one, would regenerate the parent alcohol, this compound. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

Kinetic Studies of Chemical Transformations and Reaction Rate Determination

Kinetic studies provide valuable insights into reaction mechanisms by determining the rate at which reactants are converted into products. For the acid-catalyzed dehydration of alcohols, the rate-determining step in the E1 mechanism is the formation of the carbocation. edubirdie.com Therefore, the rate of the reaction would be expected to depend on the concentration of the alcohol and the acid catalyst.

The structure of the alcohol significantly influences the reaction rate. For example, studies on the etherification and dehydration of various C₆ alcohols over tungstated zirconia have shown that substituted secondary and tertiary alcohols, as well as those with branching near the hydroxyl group, readily undergo dehydration. osti.gov This suggests that the dehydration of this compound would likely be a facile process.

The table below presents hypothetical kinetic data for the acid-catalyzed dehydration of this compound, illustrating the expected dependence of the initial reaction rate on the concentrations of the reactants.

| Experiment | [this compound] (mol/L) | [H₂SO₄] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Exploration of Catalytic Applications for this compound and its Analogs

The catalytic applications of alcohols and their derivatives are vast and varied. While specific catalytic applications for this compound are not extensively documented, its structural features suggest potential uses in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst is in the same phase as the reactants. mdpi.com Alcohols can serve as reactants or solvents in homogeneously catalyzed reactions. For instance, alcohols can be used in transfer hydrogenation reactions, where they act as hydrogen donors. mdpi.com Given its structure, this compound could potentially be used as a bulky alcohol in such reactions, influencing the stereoselectivity of the transformation.

Furthermore, the dehydration of this compound can produce alkenes that could serve as monomers in polymerization reactions or as intermediates in the synthesis of other valuable chemicals. The use of a homogeneous acid catalyst would allow for precise control over the reaction conditions and product distribution.

Heterogeneous Catalysis using Acid-Base and Metal Oxide Catalysts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. mdpi.com Zirconia-based catalysts have shown significant promise in the dehydration of alcohols. rsc.orgresearchgate.net These materials possess both acidic and basic sites, and the balance of these sites plays a crucial role in determining the selectivity of the reaction. rsc.org

For example, in the dehydration of 4-methylpentan-2-ol over zirconia catalysts, a well-balanced number of acid and base sites is necessary to achieve high selectivity towards the desired alkene isomer, 4-methylpent-1-ene. rsc.org The reaction can also lead to the formation of other alkenes and the dehydrogenation product, 4-methylpentan-2-one. rsc.org

Similarly, tungstated zirconia has been identified as a selective solid acid catalyst for the dehydration of various alcohols. osti.govosti.gov The catalytic activity of these materials is attributed to their Brønsted and Lewis acid sites. The structure of the alcohol plays a significant role in determining the reaction pathway, with branched alcohols often favoring dehydration. osti.gov Yttria-stabilized zirconia has also been shown to be an effective catalyst for the Guerbet coupling of ethanol (B145695) to produce higher alcohols, a process that involves both dehydrogenation and condensation steps. acs.org

The table below summarizes the catalytic activity of different zirconia-based catalysts in alcohol dehydration reactions, providing a basis for predicting the behavior of this compound in similar systems.

| Catalyst | Alcohol | Major Products | Key Findings | Reference |

| Zirconia | 4-Methylpentan-2-ol | 4-Methylpent-1-ene, 4-methylpent-2-ene, 4-methylpentan-2-one | Acid-base properties of the catalyst are key for selectivity. | rsc.org |

| ZrO₂/SiO₂ | Isopropanol | Propene | High activity and 100% selectivity for dehydration. | researchgate.net |

| Tungstated Zirconia | C₆ Alcohols | Alkenes, Ethers | Branched alcohols readily undergo dehydration. | osti.gov |

| Yttria-Stabilized Zirconia | Ethanol | n-Butanol, Ethylene, Acetaldehyde | Catalyst basicity is crucial for the condensation step. | acs.org |

Based on these findings, it can be inferred that heterogeneous catalysts, particularly those based on zirconia, would be effective for the dehydration of this compound. The product distribution would likely be influenced by the specific catalyst formulation and reaction conditions, with the potential for both dehydration to form alkenes and dehydrogenation to form the corresponding ketone.

Theoretical and Computational Chemistry Approaches to 4 P Cumenyl 4 Methylpentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and potential reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons and the energies of different molecular states.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is highly effective for determining a wide range of molecular properties.

For 4-(p-cumenyl)-4-methylpentan-2-ol, DFT calculations would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, numerous properties can be calculated. For instance, the electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

DFT is also proficient in mapping out reaction pathways. For example, the dehydration of this compound, a characteristic reaction of tertiary alcohols, could be investigated. By calculating the energies of transition states and intermediates, the reaction mechanism and activation energies can be determined.

The application of DFT is widespread in the study of other compounds, providing a reliable precedent for its use with this compound. For example, DFT has been successfully used to study the antioxidant properties of aromatic compounds found in essential oils and the adsorption of aromatic molecules on various surfaces. researchgate.netcam.ac.uk These studies demonstrate the power of DFT to elucidate reaction mechanisms and predict chemical behavior.

An illustrative data table of properties that could be obtained for this compound from DFT calculations is presented below.

| Calculated Property | Illustrative Value | Significance |

| Total Energy | -850.123 Hartrees | Thermodynamic stability |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 1.9 Debye | Polarity and intermolecular interactions |

| Mulliken Atomic Charges | C1: -0.25, O16: -0.65 | Electron distribution and reactive sites |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Beyond DFT, other quantum chemical methods offer varying levels of theory and accuracy. Ab initio methods, Latin for "from the beginning," are based solely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules or specific properties. For this compound, ab initio calculations could be used to obtain highly accurate energies and electron correlation effects, which are important for a detailed understanding of its electronic structure.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems or for high-throughput screening. While less accurate, they can provide useful qualitative insights into molecular orbitals and electronic transitions.

A molecular orbital analysis for this compound using these methods would reveal the spatial distribution and energies of the orbitals involved in chemical bonding and reactivity. The visualization of HOMO and LUMO, for instance, would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the aliphatic chain in this compound means that the molecule can adopt various conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

By systematically rotating the single bonds in the pentanol (B124592) chain and calculating the energy at each step, a detailed PES can be constructed. This map reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. Such an analysis is crucial for understanding the molecule's shape, which in turn influences its physical properties and how it interacts with other molecules. For a molecule of this size, computational methods are the only feasible way to perform a thorough conformational search.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent or in its pure liquid or solid state. MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be followed over time.

For this compound, MD simulations would be invaluable for understanding its intermolecular interactions. The simulations would model the hydrogen bonding between the hydroxyl groups of neighboring molecules, as well as the van der Waals interactions between the bulky cumenyl groups. These interactions govern the macroscopic properties of the substance, such as its boiling point, viscosity, and solubility.

By analyzing the radial distribution functions from an MD simulation, the average distances between different types of atoms can be determined, providing a detailed picture of the liquid structure. Furthermore, transport properties like the diffusion coefficient can be calculated, offering insights into how the molecule moves within a liquid.

An illustrative data table showing the kind of information obtainable from an MD simulation of liquid this compound is provided below.

| Simulated Property | Illustrative Result | Insight Provided |

| Density | 0.95 g/cm³ | Bulk packing efficiency |

| Self-Diffusion Coefficient | 1.2 x 10⁻⁹ m²/s | Molecular mobility in the liquid |

| Radial Distribution Function (O-H) | Peak at 1.8 Å | Average hydrogen bond distance |

| Number of Hydrogen Bonds per Molecule | 1.5 | Extent of hydrogen bonding network |

Note: The values in this table are illustrative and represent the type of data that would be generated from molecular dynamics simulations.

Environmental Transformation and Degradation Pathways of 4 P Cumenyl 4 Methylpentan 2 Ol

Photochemical Degradation Mechanisms under Environmental Conditions

Photochemical degradation, or photolysis, is a key process in the breakdown of organic compounds in the environment, driven by energy from sunlight. For 4-(p-Cumenyl)-4-methylpentan-2-ol, both direct and indirect photolysis are plausible degradation mechanisms.

Direct photolysis involves the absorption of light by the molecule itself, leading to its excitation and subsequent chemical transformation. The phenolic chromophore in this compound is expected to absorb ultraviolet (UV) radiation, which can initiate degradation. However, studies on structurally similar compounds like 4-tert-octylphenol (B29142) (4-t-OP) suggest that direct photolysis in water under solar irradiation may be slow. nih.gov

Indirect photolysis, on the other hand, is often a more significant pathway and involves the reaction of the target compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. In natural waters, dissolved organic matter and nitrate (B79036) ions can act as photosensitizers, absorbing sunlight and producing these reactive species.

Research on other alkylphenols provides insights into the potential photochemical degradation of this compound. For instance, the photodegradation of 4-t-OP is significantly enhanced in the presence of ferric ions (Fe(III)), which promote the formation of hydroxyl radicals under UV irradiation. nih.gov One study demonstrated the complete degradation of 4-t-OP (2.4 × 10⁻⁵ M) within 45 minutes in the presence of Fe(III) (1.2 × 10⁻³ M) under UV light (λ = 365 nm), with an optimal pH of 3.5. nih.gov The degradation rate of nonylphenol has also been shown to increase in the presence of Fe(III), nitrate ions (NO₃⁻), or bicarbonate ions (HCO₃⁻). nih.gov The presence of dissolved oxygen is another critical factor, with the rate of photoreaction being dependent on the oxygen concentration. nih.gov

The primary mechanism of indirect photolysis is expected to be the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. For nonylphenol, 4-nonylcatechol has been identified as a photodegradation intermediate in natural seawater. nih.gov Similarly, for 4-t-OP, 4-tert-octylcatechol is a proposed photooxidation product. nih.gov It is therefore plausible that the photochemical degradation of this compound would proceed via the formation of catechol-like structures, followed by ring-opening and further oxidation to smaller organic acids and eventually mineralization to carbon dioxide and water.

| Compound | Conditions | Degradation Rate/Efficiency | Identified Byproducts | Reference |

|---|---|---|---|---|

| 4-tert-Octylphenol (4-t-OP) | UV (365 nm), Fe(III) | Complete degradation in 45 min | 4-tert-Octylcatechol (proposed) | nih.gov |

| 4-tert-Octylphenol (4-t-OP) | Direct photolysis, spiral photoreactor | Rate constant k = 4.8 x 10⁻² min⁻¹ | Not specified | nih.gov |

| Nonylphenol (NP) | Simulated sunlight, natural seawater | Degradation rate depends on O₂ concentration | 4-Nonylcatechol | nih.gov |

| Nonylphenol (NP) | UV, H₂O₂/UV, Photo-Fenton | Pseudo-first-order rate constants of 10⁻⁴ to 10⁻³ s⁻¹ | Not specified | nih.govresearchgate.net |

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

Biodegradation is a critical process for the removal of organic pollutants from both aquatic and terrestrial environments, mediated by microorganisms such as bacteria and fungi. The biodegradability of this compound is expected to be influenced by its chemical structure, particularly the branched alkyl chain and the phenolic ring.

Studies on analogous compounds indicate that alkylphenols can be biodegradable, although their persistence can vary depending on environmental conditions and the specific microbial communities present. For instance, 4-tert-octylphenol has been shown to be biodegradable under both aerobic and anaerobic conditions by granular sludge, with aerobic degradation being significantly faster. nih.gov The optimal pH for aerobic and anaerobic degradation of 4-t-OP was found to be 9 and 7, respectively. nih.gov The degradation rate was also observed to decrease with increasing initial concentrations of the compound. nih.gov

The fungus Umbelopsis isabellina has been shown to be effective in the biotransformation of 4-cumylphenol, 4-tert-octylphenol, and nonylphenol, leading to a significant reduction in their toxicity. nih.govmdpi.com In soil environments, the half-life of pesticides can vary widely depending on soil type and microbial activity. For example, the half-life of 2,4-D, another substituted aromatic compound, was found to range from 32 to 75 days in different urban landscape soils. nih.gov The degradation of nonylphenol in soil can be rapid initially, with a half-life of around 11.5 days, but a more recalcitrant fraction may persist for longer. researchgate.net

The biodegradation of alkylphenols often initiates with an attack on the alkyl side chain or the aromatic ring. For 4-tert-butylphenol, degradation by Sphingobium fuliginis proceeds via hydroxylation to form 4-tert-butylcatechol, followed by a meta-cleavage pathway of the aromatic ring. nih.gov A similar pathway can be inferred for this compound, where initial enzymatic attack could occur at the aromatic ring or the tertiary alcohol group, leading to the formation of more polar intermediates that are more amenable to further microbial degradation.

| Compound | Microorganism/System | Environment | Degradation Half-Life/Efficiency | Identified Byproducts/Pathways | Reference |

|---|---|---|---|---|---|

| 4-tert-Octylphenol (4-t-OP) | Acinetobacter sp. | Aquatic (sewage sludge) | t₁/₂ = 0.8 days | 4-isopropyltoluene, tert-butylbenzene, 4-acetylbenzoic acid | morressier.com |

| 4-tert-Octylphenol (4-t-OP) | Granular sludge | Aquatic (aerobic) | Faster than anaerobic | Enhanced by yeast extract and phenol (B47542) | nih.gov |

| 4-Cumylphenol | Umbelopsis isabellina | Lab culture | Significant reduction in toxicity | Biotransformation | nih.govmdpi.com |

| Nonylphenol | Mixed soil microorganisms | Soil | Initial t₁/₂ ≈ 11.5 days | A recalcitrant fraction may remain | researchgate.net |

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound will largely depend on the reactivity of its functional groups under typical environmental pH and temperature conditions.

The structure of this compound contains ether and carbon-carbon bonds within the cumenyl group, which are generally resistant to hydrolysis under environmental conditions. The key functional group susceptible to hydrolysis is the tertiary alcohol. Tertiary alcohols can undergo dehydration (a type of elimination reaction that is the reverse of hydration) under acidic conditions to form alkenes. This reaction is generally faster for tertiary alcohols compared to primary or secondary alcohols due to the stability of the resulting tertiary carbocation intermediate. While this reaction is typically carried out in a laboratory setting with strong acids, it is possible that under acidic environmental conditions, a slow dehydration of the tertiary alcohol group could occur.

Studies on the hydrolysis of tertiary butyl chloride, which also forms a stable tertiary carbocation, can provide some insight into the potential kinetics, although the leaving group is different. acs.org Research on the alcoholysis of substituted benzoyl chlorides also highlights the influence of the chemical environment on reaction rates. uni.edu The enzymatic kinetic resolution of tertiary benzyl (B1604629) alcohols has been studied, indicating that biological processes can also act on such structures. scielo.brscielo.br However, under typical environmental pH ranges (around 5 to 9), the rate of abiotic hydrolysis of the tertiary alcohol in this compound is expected to be slow.

| Structural Moiety | Reaction Type | Influencing Factors | General Reactivity | Reference |

|---|---|---|---|---|

| Tertiary Alcohol | Dehydration (Elimination) | Acidic pH, Temperature | More reactive than primary or secondary alcohols | savemyexams.comyoutube.comchemguide.co.uk |

| Benzyl Ester | Hydrolysis | Temperature, Molar ratio of reactants | Can achieve high conversion (>98%) under specific conditions | google.com |

Atmospheric Oxidation Pathways and Byproduct Formation

Once volatilized into the atmosphere, this compound is subject to oxidation by photochemically produced oxidants, primarily the hydroxyl radical (•OH), and to a lesser extent, nitrate radicals (NO₃•) and ozone (O₃). The atmospheric lifetime of the compound will be determined by the rates of these reactions.

The reaction with hydroxyl radicals is expected to be the dominant atmospheric removal process for this compound. copernicus.org The reaction can proceed via two main pathways: hydrogen abstraction from the C-H bonds of the alkyl side chains or electrophilic addition of the •OH radical to the aromatic ring. Given the presence of a tertiary hydrogen on the cumenyl group and hydrogens on the pentanol (B124592) chain, H-abstraction is a likely pathway. The addition of •OH to the aromatic ring is also a significant pathway for aromatic compounds. copernicus.org

The atmospheric oxidation of cumene (B47948) (isopropylbenzene), a structurally related compound, is known to produce byproducts such as acetophenone (B1666503) and alpha-methylstyrene. wikipedia.org The industrial cumene process itself involves the air oxidation of cumene to cumene hydroperoxide, which then rearranges to form phenol and acetone. wikipedia.orgdoubtnut.comgoogle.comgoogle.comvedantu.com While the conditions are different, this highlights the potential for oxidation at the benzylic position.

The atmospheric oxidation of aromatic compounds is a significant source of secondary organic aerosol (SOA). The oxidation of aromatic hydrocarbons like benzene (B151609), toluene, and xylenes (B1142099) by OH radicals can lead to the formation of highly oxygenated molecules (HOMs) through autoxidation chain reactions, which contribute to new particle formation. copernicus.org It is plausible that the atmospheric oxidation of this compound would also lead to the formation of a variety of oxygenated products, including ketones, aldehydes, and carboxylic acids, as well as ring-opened products, which can contribute to SOA formation. The atmospheric half-life of aromatic compounds typically ranges from a few hours to several days. copernicus.org For example, acetone, a potential byproduct, has an atmospheric half-life of about 22 days and is degraded by UV light. wikipedia.org

| Compound | Primary Oxidant | Atmospheric Half-life | Major Byproducts | Reference |

|---|---|---|---|---|

| Aromatic Hydrocarbons (general) | •OH | Hours to ~10 days | Highly Oxygenated Molecules (HOMs), SOA | copernicus.orgcopernicus.org |

| Cumene | O₂ (industrial process) | Not applicable | Cumene hydroperoxide, Acetophenone, alpha-Methylstyrene, Phenol, Acetone | wikipedia.orgdoubtnut.com |

| Acetone | UV light (photolysis) | ~22 days | Methane, Ethane | wikipedia.org |

Role of 4 P Cumenyl 4 Methylpentan 2 Ol in Advanced Materials and Specialty Chemical Synthesis

Utilization as a Building Block in Polymer Chemistry

The structure of 4-(p-Cumenyl)-4-methylpentan-2-ol suggests its plausible, yet underexplored, utility as a building block in polymer chemistry. The presence of a hydroxyl group allows for its potential incorporation into various polymer backbones through esterification or etherification reactions. For instance, it could theoretically be used as a comonomer in the production of polyesters or polyethers, where the bulky p-cumenyl group would be pendant to the main polymer chain.

The introduction of this large, aromatic side group could impart several desirable properties to the resulting polymers, including:

Increased Thermal Stability: The rigid aromatic structure of the cumenyl group could enhance the glass transition temperature (Tg) of the polymer, making it more resistant to thermal degradation.

Improved Solubility in Organic Solvents: The hydrophobic nature of the cumenyl and methylpentyl groups would likely increase the solubility of the polymer in non-polar organic solvents.

Modified Mechanical Properties: The bulky side chains could influence the packing of polymer chains, potentially leading to materials with altered flexibility, toughness, and barrier properties.

Despite these theoretical advantages, a review of current literature does not yield specific examples of polymers synthesized using this compound as a monomer or comonomer. Research into the polymerization of structurally similar, though simpler, monomers like 4-methyl-1-pentene (B8377) to produce poly(4-methyl-1-pentene) (PMP) is well-established. mdpi.commdpi.comwikipedia.orgnih.gov This polymer is known for its high transparency, low density, and excellent gas permeability. mdpi.commdpi.comnih.gov By analogy, polymers derived from this compound could exhibit a unique combination of these properties, tailored by the presence of the cumenyl group.

Precursor in the Synthesis of Novel Specialty Chemicals

The chemical structure of this compound makes it a candidate as a precursor for the synthesis of a variety of specialty chemicals, particularly in the fragrance and fine chemical industries. The secondary alcohol can be a starting point for numerous chemical transformations.

For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 4-(p-Cumenyl)-4-methylpentan-2-one. This ketone could possess unique olfactory properties, making it a potential ingredient in fragrance formulations. The fragrance industry often utilizes complex molecules with specific aromatic and aliphatic moieties to create unique scents. While there is no direct evidence of this specific ketone being used, the synthesis of various cumenyl derivatives for fragrance applications is known.

Furthermore, dehydration of this compound would lead to the formation of one or more isomeric alkenes. These alkenes, containing the bulky p-cumenyl group, could serve as monomers for the synthesis of specialty polymers with tailored properties or as intermediates in the synthesis of other complex organic molecules.

While specific examples of specialty chemicals derived directly from this compound are not readily found in the literature, the principle of using structurally complex alcohols as precursors is a common strategy in organic synthesis.

Integration into Functional Materials through Chemical Modification

The hydroxyl group of this compound provides a reactive handle for its integration into or onto the surface of various functional materials. This chemical modification could be employed to tailor the surface properties of materials, such as their hydrophobicity, adhesion, or compatibility with other substances.

Potential, though currently undocumented, applications could include:

Surface Modification of Fillers: The compound could be used to treat inorganic fillers (e.g., silica, titania) to improve their dispersion in a polymer matrix. The hydroxyl group would react with the surface of the filler, while the hydrophobic cumenyl group would enhance compatibility with the polymer.

Formation of Self-Assembled Monolayers (SAMs): On suitable substrates, the molecule could potentially form self-assembled monolayers, creating surfaces with controlled wettability and frictional properties.

Component in Coating Formulations: As a reactive diluent or additive in coatings, it could be incorporated into the coating's polymer network, influencing properties such as gloss, hardness, and chemical resistance.

The field of advanced materials frequently utilizes such modification strategies to achieve desired performance characteristics. researchgate.neth2.pl However, the application of this compound for these purposes remains a theoretical proposition awaiting experimental validation.

Stereochemical Influence on Material Properties and Applications

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). This means the compound can exist as two enantiomers, (R)- and (S)-4-(p-Cumenyl)-4-methylpentan-2-ol. The synthesis and separation of these individual stereoisomers would open up avenues for creating materials with specific chiroptical properties or for applications where stereochemistry plays a crucial role.

For example, if the individual enantiomers were used to synthesize polymers, the resulting polymers would be chiral. Such chiral polymers could have applications in:

Chiral Chromatography: As the stationary phase for the separation of other chiral molecules.

Asymmetric Catalysis: As chiral ligands for metal catalysts.

Optical Materials: For applications requiring the manipulation of polarized light.

The synthesis of stereochemically pure compounds and their subsequent use in materials science is a significant area of research. However, at present, there are no published studies on the stereoselective synthesis of this compound or the investigation of the properties of its individual enantiomers and their derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.